

Application Note: Strategic Functionalization of 2-Chloro-4-fluoro-5-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylpyridine

CAS No.: 1227574-24-4

Cat. No.: B087523

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Executive Summary

This guide details the synthetic utility of **2-Chloro-4-fluoro-5-methylpyridine** (CAS: 1227574-24-4), a high-value scaffold in medicinal chemistry.^{[1][2]} Its trisubstituted core offers three distinct, orthogonal reactivity handles: a highly labile C4-fluorine for nucleophilic aromatic substitution (

), a C2-chlorine poised for transition-metal catalyzed cross-coupling, and a C5-methyl group suitable for lateral oxidation or radical functionalization.^[1]

This document provides validated protocols for the regioselective synthesis of polysubstituted pyridines, essential for kinase inhibitor discovery and agrochemical development.

Reactivity Analysis & Strategic Logic

The power of this scaffold lies in the electronic differentiation of its leaving groups.

- C4-Fluoro (

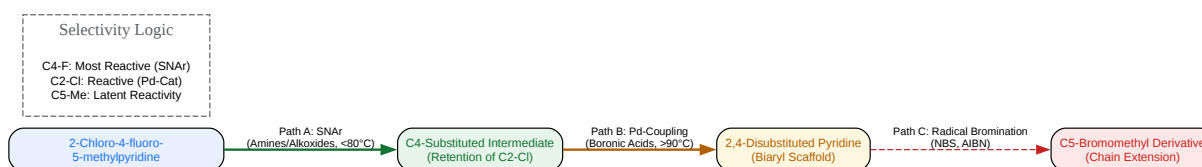
Hotspot): The C4 position is para to the pyridine nitrogen.[1] The strong electronegativity of fluorine, combined with the electron-deficient ring, stabilizes the Meisenheimer intermediate significantly more than the chlorine at C2. Consequently, nucleophilic attack by amines or alkoxides occurs exclusively at C4 under mild conditions.[1]

- C2-Chloro (Cross-Coupling Handle): While activated for

, the C2-Cl bond is stronger than the C4-F bond towards nucleophilic displacement but weaker towards oxidative addition by Palladium(0).[1][2] This allows the C2 position to remain intact during C4 functionalization, preserving it for subsequent Suzuki or Buchwald-Hartwig couplings.[1]

- C5-Methyl (Steric & Lateral Handle): The methyl group provides steric bulk that can influence atropisomerism in biaryl systems and serves as a handle for radical bromination (Wohl-Ziegler reaction).[1]

Visualization: Orthogonal Reactivity Map



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Figure 1: Reaction workflow demonstrating the stepwise functionalization starting from the most labile C4-F bond.

Experimental Protocols

Module A: C4-Selective Nucleophilic Aromatic Substitution

Objective: Installation of an amine motif at C4 while preserving the C2-Cl handle.[1][2]

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The transition state is stabilized by the inductive effect of the fluorine and the resonance of the pyridine ring.

Protocol:

- Setup: Charge a round-bottom flask with **2-Chloro-4-fluoro-5-methylpyridine** (1.0 equiv).
- Solvent: Add anhydrous Acetonitrile (MeCN) or THF (0.2 M concentration). Note: Avoid DMF/DMSO if possible to simplify workup, unless the nucleophile is low-reactivity.
- Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) to scavenge the HF generated.[1]
Inorganic bases like

can be used but may require heterogeneous mixing.[1]
- Nucleophile: Add the amine (e.g., Morpholine, Piperazine, or primary amine) (1.05 equiv) dropwise at 0°C.
- Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
 - Monitoring: TLC (Hexane/EtOAc 4:[1]1) or LCMS.[1] The starting material (C4-F) should disappear rapidly.[1]
- Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water and brine. Dry over
.[1]
- Purification: Usually not required.[1] If necessary, flash chromatography on Silica gel.[1]

Data Validation:

- Yield: Typically 85–95%.[1]
- Regioselectivity: >98:2 (C4 vs C2) due to the superior leaving group ability of F vs Cl.

Module B: C2-Selective Suzuki-Miyaura Coupling

Objective: Arylation of the C2-position using the C4-substituted intermediate from Module A.[1]
[2]

Mechanism: Palladium(0) undergoes oxidative addition into the C2-Cl bond.^[1] The presence of the pyridine nitrogen activates this position compared to a chlorobenzene, facilitating the reaction even with standard catalysts.

Protocol:

- Setup: In a microwave vial or pressure tube, combine:
 - C4-Substituted Pyridine (from Module A) (1.0 equiv).
 - Aryl Boronic Acid (1.2 equiv).^[1]
 - Catalyst:

(5 mol%) or

(5 mol%).^[1]
 - Base:

(2.0 M aqueous solution, 3.0 equiv).^[1]
- Solvent: 1,4-Dioxane or DME (degassed).^[1] Ratio Solvent:Water typically 4:1.^[1]
- Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 min) under Argon/Nitrogen atmosphere.
 - Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid or catalyst deactivation.
- Workup: Filter through a Celite pad to remove Pd residues.^[1] Wash with EtOAc.^[1]
- Purification: Flash chromatography is required to separate the biaryl product from deboronated byproducts.^[1]

Data Validation:

- Yield: 60–85% (dependent on boronic acid sterics).^[1]

- Self-Check: If conversion is low, switch to XPhos Pd G2 precatalyst, which is superior for sterically hindered or electron-rich chlorides.[1]

Module C: Lateral Functionalization (C5-Methyl)

Objective: Radical bromination to access benzyl-type electrophiles.[1][2]

Protocol:

- Reagents: Substrate (1.0 equiv), NBS (N-Bromosuccinimide) (1.1 equiv), AIBN (0.1 equiv). [1]
- Solvent: CCl₄ (traditional) or Trifluorotoluene (green alternative).[1]
- Conditions: Reflux (80–100°C) for 2–6 hours.
- Note: This step is best performed before introducing sensitive amine groups at C4 if those amines are prone to oxidation, although the pyridine ring generally deactivates the amines towards radical attack.

Summary of Physical & Chemical Properties[3][4][5]

Property	Data	Relevance
Molecular Formula		Core Scaffold
Molecular Weight	145.56 g/mol	Calculation Basis
C4-F Reactivity	High (vs Cl)	Allows RT substitution
C2-Cl Reactivity	Moderate (Req.[1][3] Catalyst)	Stable to mild nucleophiles
LogP	~2.3	Lipophilic, good membrane perm.[1]

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